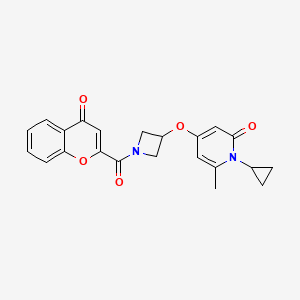

1-cyclopropyl-6-methyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Description

The compound 1-cyclopropyl-6-methyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group, a methyl group, and a chromene-carbonyl-azetidine moiety. The pyridin-2(1H)-one scaffold is well-documented for its pharmacological relevance, including antioxidant, antimicrobial, and antitumor activities .

Properties

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-(4-oxochromene-2-carbonyl)azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-13-8-15(9-21(26)24(13)14-6-7-14)28-16-11-23(12-16)22(27)20-10-18(25)17-4-2-3-5-19(17)29-20/h2-5,8-10,14,16H,6-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHOXKIOMKKZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-6-methyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a pyridine ring, a cyclopropyl group, and a chromene moiety. The synthesis typically involves multi-step reactions that preserve the chromone framework while introducing various substituents. For example, the synthesis of related chromone derivatives has been reported to involve reactions with piperidine or piperazine groups, enhancing their biological activity .

Antimicrobial Activity

Research indicates that derivatives of chromones exhibit significant antimicrobial properties. The structure of 1-cyclopropyl-6-methyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one suggests potential for broad-spectrum antibiotic activity. In vitro studies have shown that similar compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development .

Anticancer Properties

Chromone derivatives are also recognized for their anticancer properties. Studies have demonstrated that compounds with a chromone structure can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle and inhibition of proliferation . The specific compound under discussion may exhibit similar effects, particularly through the interaction with cellular signaling pathways.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds derived from chromones have been noted for their anti-inflammatory activities. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses . The presence of the azetidine moiety may further enhance these properties by providing additional interaction sites with inflammatory mediators.

Case Studies

Several studies have evaluated the biological activity of compounds similar to 1-cyclopropyl-6-methyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various chromone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications at the 6-position significantly enhanced activity, suggesting a structure–activity relationship that could be relevant for the compound .

- Anticancer Activity : Another investigation focused on the anticancer potential of chromone derivatives in human cancer cell lines. Compounds exhibiting substitutions similar to those in 1-cyclopropyl-6-methyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one showed promising results in reducing cell viability and inducing apoptosis .

- Anti-inflammatory Studies : Research on related compounds has demonstrated their ability to inhibit COX enzymes effectively, leading to reduced inflammation in animal models . Such findings support the hypothesis that the compound may possess similar anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural uniqueness lies in its hybrid architecture, combining heterocyclic and fused-ring systems. Below is a comparative analysis with analogous compounds from diverse chemical classes, focusing on substituent effects and biological activities.

Table 1: Comparison with Structurally Related Compounds

Key Observations:

Substituent Impact on Bioactivity :

- Bromophenyl and hydroxymethoxyphenyl groups in pyridin-2(1H)-one derivatives () correlate with high antioxidant activity (79.05%), suggesting that electron-withdrawing groups (e.g., bromine) enhance radical scavenging . The target compound’s chromene-carbonyl group may similarly stabilize reactive oxygen species (ROS) via conjugation.

- Piperazine and azetidine substituents (, Target Compound) are associated with improved solubility and receptor interactions due to their nitrogen-rich, polar nature .

Chromene Derivatives: Chromene-based compounds (e.g., 4-oxo-4H-chromene in the target, chromen-6-ylamino in ) are linked to diverse bioactivities, including anticoagulant and anti-inflammatory effects. The chromene-carbonyl-azetidine moiety in the target compound may enhance target selectivity compared to simpler chromene derivatives .

Cyclopropyl vs. Methoxy Groups: Cyclopropyl substituents (target compound) are known to improve metabolic stability by reducing cytochrome P450-mediated oxidation, whereas methoxy groups () may enhance solubility but limit potency due to steric hindrance .

Antioxidant and Antimicrobial Potential:

- Pyridin-2(1H)-one derivatives with bromophenyl groups () exhibit near-equivalent antioxidant activity to ascorbic acid (82.71%), highlighting the role of halogenated aryl groups in ROS neutralization . The target compound’s chromene-carbonyl group may mimic this effect through resonance stabilization.

- Moderate antibacterial activity against Staphylococcus aureus and Escherichia coli () suggests that pyridinone cores with bulky substituents (e.g., azetidine in the target) could disrupt bacterial membrane integrity .

Molecular Docking and Binding Affinity:

- Docking studies () reveal that bromophenyl-substituted pyridinones interact strongly with antioxidant enzymes (e.g., NADPH oxidase) via hydrophobic and π-π stacking interactions. The target compound’s chromene-carbonyl-azetidine moiety may similarly bind to catalytic pockets, though its larger size could require conformational flexibility for optimal interactions .

Pharmacokinetic Considerations:

Q & A

Q. What synthetic routes are commonly employed to construct the pyridin-2(1H)-one core in this compound?

The pyridin-2(1H)-one core can be synthesized via cyclization reactions. For example, derivatives of pyridin-2(1H)-one are prepared by reacting ketones (e.g., 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one) with aldehydes (e.g., 4-bromo benzaldehyde) and ethyl cyanoacetate in the presence of ammonium acetate. This method yields substituted pyridinones with confirmed structures via FTIR, , , and mass spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- FTIR : Identifies functional groups (e.g., carbonyl, hydroxyl).

- NMR Spectroscopy : and resolve substituent positions and electronic environments.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. These methods are essential for validating synthetic intermediates and final products .

Q. How is the antioxidant activity of such compounds evaluated in preliminary studies?

Antioxidant activity is typically assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. For example, bromophenyl-substituted pyridinones showed 67–79% radical scavenging activity at 12 ppm, comparable to ascorbic acid (82.71%). Activity correlates with electron-donating substituents (e.g., bromine enhances resonance stabilization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the azetidine-oxygen-pyridinone linkage?

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions .

- Flow Chemistry : Enhances reproducibility and scalability for multi-step syntheses (e.g., continuous-flow processes for diazomethane derivatives) .

- Protecting Groups : Use of acid-labile groups to prevent side reactions during azetidine coupling .

Q. How should discrepancies between molecular docking predictions and experimental MIC values be addressed?

Discrepancies arise from limitations in docking algorithms (e.g., solvation effects, protein flexibility). Mitigation steps:

- Binding Affinity Validation : Compare docking scores (e.g., using Py-Rx or BIOVIA) with experimental MIC values for bacterial strains like Staphylococcus aureus .

- Molecular Dynamics (MD) Simulations : Assess ligand-protein interactions under physiological conditions.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chromene carbonyl groups) to improve agreement between in silico and in vitro data .

Q. What methodologies are used to analyze substituent effects on biological activity?

A systematic SAR approach involves:

- Substituent Variation : Introduce electron-withdrawing (e.g., bromine) or donating (e.g., methoxy) groups.

- Biological Assays : Test antimicrobial activity against Gram-positive/-negative bacteria.

- Data Comparison :

| Substituent | Antioxidant Activity (%) | MIC (S. aureus) |

|---|---|---|

| 4-Bromophenyl | 79.05 | Moderate |

| 4-Methoxyphenyl | 17.55 | Low |

| Reference (Ascorbic Acid) | 82.71 | N/A |

Bromophenyl groups enhance activity due to resonance stabilization of radicals .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

- ADMET Prediction : Use tools like SwissADME to predict absorption, distribution, and metabolism.

- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes.

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte models .

Data Contradiction and Resolution

Q. How to resolve contradictions between in vitro antioxidant activity and in vivo efficacy?

- Bioavailability Studies : Assess compound stability in plasma and tissue penetration.

- Pro-Oxidant Effects : Test for redox cycling under physiological conditions.

- In Vivo Models : Use rodent assays to correlate DPPH results with oxidative stress biomarkers (e.g., MDA, SOD) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.